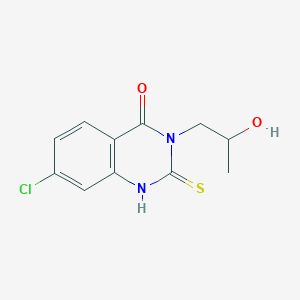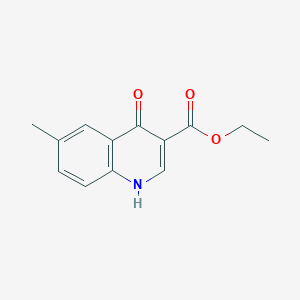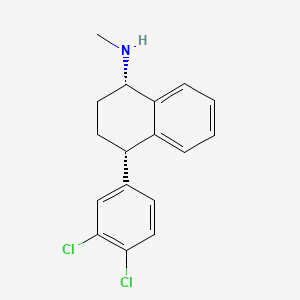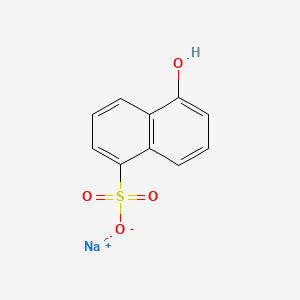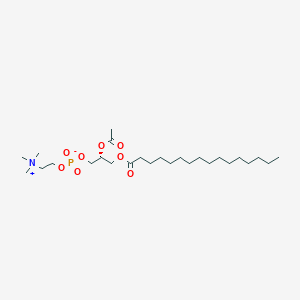
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine
説明
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine (PAPC) is a phospholipid molecule that is a major component of cell membranes. It is the most abundant phospholipid in the plasma membrane of eukaryotic cells and is found in all organisms. PAPC plays an important role in numerous physiological and biochemical processes, including signal transduction, endocytosis, and membrane trafficking. It is also used in a variety of laboratory experiments, such as cell culture, drug delivery, and gene therapy.
科学的研究の応用
Enzyme Delivery and Reactivity
PAPC has been utilized in the preparation of enzyme-containing lipid vesicles, or liposomes, that encapsulate water-soluble enzymes. These vesicles serve as carriers for enzymes, allowing for targeted delivery and controlled release. This methodology has potential applications in medical and biomedical fields, including enzyme-replacement therapy and immunoassays. The dehydration-rehydration method, followed by extrusion, has proven superior for creating monodisperse and unilamellar vesicles, essential for consistent enzyme delivery (Walde & Ichikawa, 2001).
Role in Atherosclerosis
Research has identified PAPC derivatives, specifically oxidized phospholipids (OxPLs), as significant regulators in atherosclerosis. OxPLs accumulate in lesions and regulate genes in endothelial cells, some of which are pro-atherogenic, while others are anti-atherogenic. The balance of these effects is crucial in the progression of atherosclerosis. OxPLs have been shown to play roles in various stages of atherosclerosis, making them targets for therapeutic intervention (Berliner, Watson, & Tsimikas, 2005).
Reproductive Processes
PAPC, through its role as Platelet Activating Factor (PAF), significantly impacts mammalian reproductive functions. It influences ovarian follicular development, the reproductive cycle, and pregnancy in females, and is vital for sperm motility, capacitation, and the acrosome reaction in males. Understanding PAF's mechanisms could enhance fertility treatments and reproductive health management (Kordan, Strzeżek, & Fraser, 2003).
Neuromuscular Function
Recent studies have highlighted the endocannabinoid system's role in human physiology, with PAPC analogs, specifically palmitoyl ethanolamide, showing the ability to modulate the neuromuscular junction. This modulation offers potential therapeutic benefits for neuromuscular diseases, suggesting PAPC derivatives as nutraceutical supports for treating conditions where acetylcholine receptor activity is compromised (Cifelli et al., 2022).
Vascular Pathology and Atherogenesis
PAPC analogs, specifically platelet-activating factor (PAF) and its derivatives, play critical roles in vascular pathology and atherogenesis. These phospholipid mediators, produced during inflammation, contribute to leukocyte adhesion, transmigration, and subsequent inflammatory responses within the vessel wall, highlighting their significance in atherosclerosis development (Ninio, 2005).
特性
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105288 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
CAS RN |
79512-78-0 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79512-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




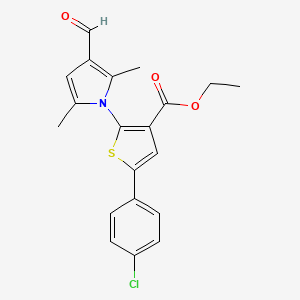
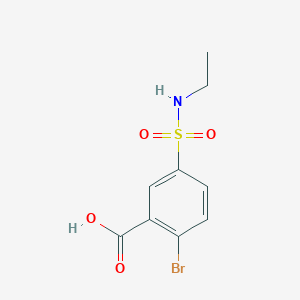
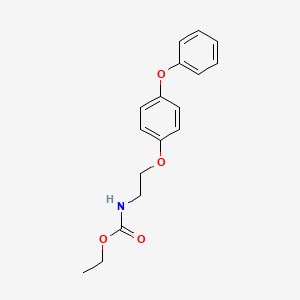
![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)
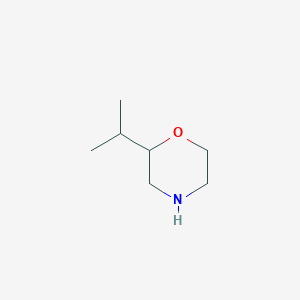
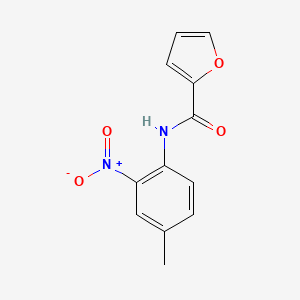
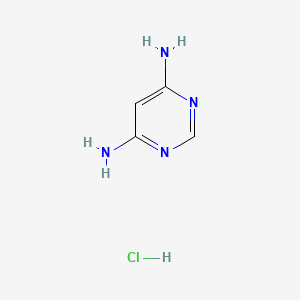
![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)
![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)
